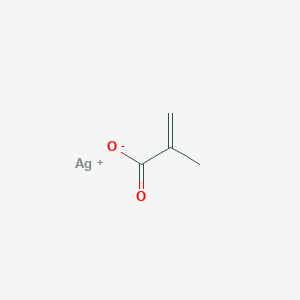

Silver methacrylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16631-02-0 |

|---|---|

Molecular Formula |

C4H6AgO2 |

Molecular Weight |

193.96 g/mol |

IUPAC Name |

2-methylprop-2-enoic acid;silver |

InChI |

InChI=1S/C4H6O2.Ag/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6); |

InChI Key |

NXOWKEPKGIKQAF-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)[O-].[Ag+] |

Canonical SMILES |

CC(=C)C(=O)O.[Ag] |

Other CAS No. |

16631-02-0 |

Origin of Product |

United States |

Advanced Spectroscopic and Morphological Characterization of Silver Methacrylate Systems

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental in elucidating the coordination environment of the silver ion, the integrity of the methacrylate (B99206) ligand, and the unique electronic phenomena that arise, particularly in silver nanoparticle systems.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Interfacial Interactions

FTIR spectroscopy is a powerful tool for probing the chemical structure of silver methacrylate systems. By analyzing the vibrational modes of the molecules, it provides information on the coordination between the silver ion and the methacrylate ligand, as well as interactions at the interface between silver nanoparticles and a polymer matrix.

In the analysis of silver-poly(methyl methacrylate) (Ag/PMMA) nanocomposites, FTIR spectra confirm the complexation and interaction between the components. electrochemsci.org The carbonyl group (C=O) of the methacrylate is particularly sensitive to its chemical environment. In pure PMMA, a characteristic sharp, intense peak for the ester carbonyl group stretching vibration appears around 1722-1729 cm⁻¹. nih.govnih.gov The C=C bond in methacrylate shows a peak at approximately 1638 cm⁻¹. nih.gov

When silver is introduced, shifts in these peaks indicate interaction. For instance, in some Ag/PMMA composites, the C=O stretching vibration peak shifts to lower wavenumbers as the concentration of the silver solution increases, suggesting an interaction between the silver and the carbonyl group. electrochemsci.orgresearchgate.net However, in other systems, particularly those involving pre-formed silver nanoparticles (AgNPs) physically mixed with PMMA, no significant shifts in the C=C or C=O bands are observed, indicating that the interaction is likely driven by physical forces rather than chemical bonding. nih.gov The absence of a broad O-H peak (typically 2500–3000 cm⁻¹) in the spectrum of synthesized this compound confirms the deprotonation of the methacrylic acid's carboxylic group.

The coordination of the carboxylate group to the silver ion can be determined by the separation (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO⁻ group. In one study, the coordination of this compound was identified as bidentate chelate. The use of coupling agents like 3-(trimethoxysilyl) propyl methacrylate (TMSPM) to improve the dispersion of AgNPs in a PMMA matrix can be confirmed by the appearance of new peaks. For example, a new peak around 1636-1647 cm⁻¹, representing the C=C stretch, confirms that the coupling agent has chemically interacted with the PMMA. researchgate.net

Table 1: Key FTIR Peak Assignments in this compound and Related Systems

| Wavenumber (cm⁻¹) | Assignment | System Context | Reference(s) |

|---|---|---|---|

| ~3307 | O-H stretching | Silver nanoparticles | researchgate.netresearchgate.net |

| ~1722-1729 | C=O stretching (Ester carbonyl) | Poly(methyl methacrylate) | nih.govnih.gov |

| ~1660 | C=C stretching | Silver nanoparticles | researchgate.netresearchgate.net |

| ~1638 | C=C stretching | Methacrylate | nih.gov |

| 1636-1647 | C=C stretching | TMSPM-coated AgNPs in PMMA | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Localized Surface Plasmon Resonance (LSPR) Analysis

UV-Vis spectroscopy is crucial for characterizing this compound systems, especially when silver is present in the form of nanoparticles. The technique is used to monitor the formation of AgNPs and to study their Localized Surface Plasmon Resonance (LSPR) properties. nanotechnology.blog LSPR is the collective oscillation of conduction electrons in metallic nanoparticles upon irradiation with light, resulting in a strong absorption band at a specific wavelength. electrochemsci.orgwikipedia.org

The position and shape of the LSPR peak are highly dependent on the nanoparticle's size, shape, and the dielectric constant of the surrounding medium. researchgate.net For spherical silver nanoparticles, this peak typically appears in the visible range between 400 and 450 nm. oup.comnih.gov For example, Ag/PMMA nanocomposites prepared by UV irradiation showed a plasmon absorption peak at approximately 420 nm. oup.comoup.com In other preparations, monodispersed citrate-capped AgNPs with a size of 20 nm exhibited an LSPR peak at ~400 nm in water. nih.gov The formation of AgNPs within a PMMA matrix can be confirmed by the appearance of this characteristic absorbance band. nih.gov

Studies have shown that as the size of silver nanoparticles increases, the LSPR peak can broaden and shift to longer wavelengths (a red shift). researchgate.net Conversely, a slight shift to shorter wavelengths (a blue-shift) has been observed with increasing UV irradiation time in some systems. oup.com The LSPR phenomenon is not only a characterization tool but also the basis for sensing applications, as the peak position is sensitive to changes in the local refractive index caused by the adsorption of molecules onto the nanoparticle surface. nih.govnih.gov

Table 2: LSPR Peak Maxima for Silver Nanoparticles in Methacrylate Systems

| LSPR Peak Maximum (λ_max) | System Description | Reference(s) |

|---|---|---|

| ~400 nm | 20 nm citrate-capped AgNPs in water, later added to PMMA | nih.gov |

| ~420 nm | Ag nanoclusters in PMMA formed by UV irradiation | oup.comoup.com |

| 427-436 nm | AgNPs in Poly(vinyl alcohol) films (not-irradiated) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of molecules. For this compound systems, ¹H and ¹³C NMR can be used to confirm the polymerization of the methacrylate monomer and to probe the interactions within the composite material.

In the ¹H NMR spectrum of the methyl methacrylate (MMA) monomer, characteristic signals for the vinyl protons appear at approximately 5.31 ppm and 5.85 ppm. researchgate.net Upon polymerization to PMMA, these vinyl signals disappear, which confirms the successful conversion of the monomer. researchgate.net

While direct NMR studies on the this compound monomer are not extensively documented in the provided sources, NMR is used to study the broader systems in which it is a component. For instance, in studies of Ag/PMMA nanocomposites, ¹H NMR spectroscopy has been used to characterize the final polymer films. researchgate.net High-Resolution Magic-Angle Spinning (HR-MAS) NMR is a powerful technique for studying semi-solid samples, allowing for the analysis of materials without destruction. nih.gov Furthermore, NMR titration experiments, where a silver salt like silver nitrate (B79036) (AgNO₃) is added incrementally to peptides containing potential silver-binding motifs, have been used to monitor conformational changes and identify the amino acid residues involved in silver binding, such as histidine and methionine. nih.gov These studies provide a model for how silver ions might interact with functional groups in more complex systems.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. numberanalytics.com This makes it exceptionally useful for analyzing this compound systems, particularly for confirming the metallic state of silver and studying the interactions at the polymer-nanoparticle interface.

In the analysis of silver nanoparticles, the XPS spectrum of the Ag 3d region is characteristic. Metallic silver (Ag⁰) shows two distinct peaks, Ag 3d₅/₂ and Ag 3d₃/₂, at binding energies of approximately 368.2-368.3 eV and 374.2-374.3 eV, respectively. researchgate.netnih.gov The presence of these sharp, symmetrical peaks confirms that the silver is in its metallic state, with no evidence of oxidized silver ions (Ag⁺). nih.gov A slight shift to lower binding energies (~0.05 eV) in one study of a PSMMA/Ag nanocomposite was attributed to a strong interaction between the silver and the oxygen of the carbonyl groups in the PMMA. nih.gov

XPS is also used to analyze the polymer matrix itself. The C 1s spectrum of PMMA can be deconvoluted into multiple components corresponding to the different chemical environments of the carbon atoms: C-C/C-H, C-O, and O-C=O. numberanalytics.comcasaxps.com Similarly, the O 1s spectrum can distinguish between singly bonded (C-O) and doubly bonded (C=O) oxygen. casaxps.com By analyzing these peaks in Ag/PMMA composites, XPS can reveal the surface chemistry and confirm the presence and nature of interactions between the silver and the polymer. nih.govnih.gov

Table 3: Characteristic XPS Binding Energies for this compound Systems

| Element | Orbital | Binding Energy (eV) | Species/Chemical State | Reference(s) |

|---|---|---|---|---|

| Ag | 3d₅/₂ | 368.2 - 368.3 | Metallic Silver (Ag⁰) | researchgate.netnih.gov |

| Ag | 3d₃/₂ | 374.2 - 374.3 | Metallic Silver (Ag⁰) | researchgate.netnih.gov |

| C | 1s | ~285.0 | C-C, C-H | casaxps.comnih.gov |

Microscopy and Imaging Techniques for Nanostructure Elucidation

Microscopy techniques are indispensable for visualizing the morphology, size, and dispersion of silver within a methacrylate matrix, providing a direct view of the material's nanostructure.

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) for Surface Morphology and Dispersion

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are used to obtain high-magnification images of the surface topography of materials. In the context of this compound systems, these techniques are vital for assessing the morphology and dispersion of silver particles within the polymer matrix.

SEM analysis of PMMA surfaces modified with AgNPs can reveal changes in surface topography. nih.gov Studies have shown that the incorporation of AgNPs can lead to a coarse and heterogeneous morphology. researchgate.net The method of incorporating the nanoparticles can significantly affect their distribution. For example, different coating methods (simple immersion, ultrasound, and microwave irradiation) result in different distribution patterns of AgNPs on a PMMA surface. nu.ac.th

FESEM provides even greater surface detail. It has been used to evaluate the shape, size, and distribution of AgNPs on PMMA. nu.ac.th In a study of silver-containing composites, SEM was used to observe the fiber-like morphology of the this compound monomer and its resulting polymer. The uniform distribution of silver nanoparticles is critical for many applications, as agglomeration can reduce the effective surface area and diminish properties like antimicrobial activity. nih.gov SEM and FESEM are therefore essential tools for quality control and for understanding how synthesis and processing parameters influence the final structure and performance of the material.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoparticle Size, Shape, and Distribution

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable tools for the nanoscale characterization of silver-methacrylate systems, providing direct visual evidence of nanoparticle morphology. nih.gov These techniques offer unparalleled lateral resolution, making it possible to determine the size, shape, and spatial distribution of silver nanoparticles (AgNPs) embedded within polymer matrices, such as poly(methyl methacrylate) (PMMA). mdpi.commdpi.com

HRTEM goes a step further by providing information on the atomic scale, allowing for the visualization of crystal lattice fringes. mdpi.com This capability is crucial for confirming the crystalline nature of the nanoparticles. For instance, HRTEM analysis of AgNPs in a PMMA matrix has identified interplanar spacings of approximately 0.23 nm, which corresponds to the metallic silver's crystal structure. nih.gov The size of these nanoparticles can be precisely measured from TEM images, with statistical analysis of multiple particles yielding an average diameter and size distribution. nih.gov

Table 1: TEM Findings on Silver Nanoparticle (AgNP) Size in Poly(methyl methacrylate) (PMMA) Systems

| Polymer Matrix | Average Nanoparticle Size (nm) | Observed Shape | Source |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | ~16 nm | Spherical | mdpi.com |

| Poly(methyl methacrylate) (PMMA) in chloroform | 5.6 nm | Spherical, high mono-dispersity | researchgate.net |

| Silver-coated magnetic nanocomposites | ~17 nm (spherical), 19 nm width (rod) | Spherical and Rod | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of this compound composite materials at the nanoscale. nanosurf.com Unlike electron microscopy, AFM operates by scanning a sharp physical probe over the sample surface, allowing for quantitative, three-dimensional measurements of surface topography and texture. icspicorp.com This method is particularly useful for evaluating how the incorporation of silver nanoparticles into a polymer matrix affects its surface roughness and morphology. nih.gov

Table 2: Representative Surface Roughness Parameters Measurable by AFM

| Parameter | Description | Typical Units | Significance |

|---|---|---|---|

| Ra (Arithmetic Average Roughness) | The arithmetic average of the absolute values of the profile height deviations from the mean line. | nm, µm | Provides a general description of surface texture. icspicorp.com |

| Rq (Root Mean Square Roughness) | The root mean square average of the profile height deviations from the mean line. | nm, µm | More sensitive to large peaks and valleys than Ra. icspicorp.com |

| 3D Topography Image | A visual representation of the surface's height variations. | N/A | Allows for qualitative assessment of nanoparticle dispersion and surface defects. nih.gov |

Diffraction Studies for Crystalline Structure Analysis

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for Crystalline Phases and Lattice Parameters

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of materials. drawellanalytical.com In the study of this compound systems, XRD and Powder X-ray Diffraction (PXRD) are employed to confirm the formation of crystalline silver nanoparticles within the typically amorphous polymer matrix. researchgate.netyoutube.com When X-rays are directed at a crystalline sample, they diffract at specific angles determined by the material's crystal lattice, producing a unique diffraction pattern. drawellanalytical.com

For silver-polymer nanocomposites, the XRD pattern typically shows a broad halo, characteristic of the amorphous polymer (like PMMA), superimposed with sharp diffraction peaks. researchgate.net These sharp peaks are the signature of a crystalline material and can be indexed to identify the substance and its crystal structure. ugm.ac.id Studies consistently show that AgNPs synthesized in methacrylate systems exhibit a face-centered cubic (FCC) crystal structure. researchgate.netnih.gov The diffraction peaks correspond to specific crystallographic planes, as defined by their Miller indices (hkl). youtube.com From the peak positions (2θ angles), the lattice parameter 'a' of the cubic unit cell can be calculated using Bragg's Law. youtube.com

Table 3: Typical XRD Data for Silver Nanoparticles (AgNPs) in a Polymer Matrix

| 2θ (degrees) | Miller Indices (hkl) | Crystal Plane | Crystal Structure | Lattice Parameter 'a' (Å) | Source |

|---|---|---|---|---|---|

| ~38.1° | (111) | First and most intense peak for FCC silver. | Face-Centered Cubic (FCC) | ~4.086 | researchgate.netnih.gov |

| ~44.3° | (200) | Second prominent peak. | |||

| ~64.4° | (220) | Third prominent peak. | |||

| ~77.4° | (311) | Fourth prominent peak. |

Thermal Analysis for Polymer-Nanoparticle Interaction Studies

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Shifts in Composites

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It is highly effective for determining the glass transition temperature (Tg) of polymers. mit.edu The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. youtube.com This transition appears as a step-like change in the heat capacity on the DSC curve. youtube.com

In this compound composite systems, DSC is used to investigate the interaction between the silver nanoparticles and the polymer matrix. The presence of nanoparticles can affect the mobility of the polymer chains, leading to a shift in the glass transition temperature. An increase in Tg suggests that the nanoparticles act as reinforcing fillers, hindering the segmental motion of the polymer chains at the nanoparticle-polymer interface. Conversely, a decrease in Tg could imply that the nanoparticles increase the free volume within the polymer, acting as a plasticizer. Therefore, measuring the Tg provides valuable insight into the nature and strength of the polymer-nanoparticle interactions. core.ac.uk

Table 4: Illustrative Glass Transition Temperatures (Tg) for Resin Composites Measured by DSC

| Material (Resin Composite) | Glass Transition Temperature (Tg) in °C | Source |

|---|---|---|

| FillMagic | 130.6 | scielo.br |

| Glacier | 129.0 | scielo.br |

| Te-Econom | 143.5 | scielo.br |

| Prisma APH | 147.5 | scielo.br |

| Natural Look | 143.7 | scielo.br |

Thermogravimetric Analysis (TGA) for Compositional Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. polymerinnovationblog.com It is widely used to evaluate the thermal stability and composition of materials, including polymer nanocomposites. iajps.com A TGA curve plots the percentage of weight loss against temperature, and the derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperatures at which the most significant degradation occurs. researchgate.net

For silver-polymer composites, TGA provides critical information on how the presence of silver nanoparticles influences the thermal degradation of the polymer matrix. An increase in the onset temperature of decomposition indicates an enhancement in the thermal stability of the composite. marquette.edu This enhancement can be attributed to several factors, such as the nanoparticles acting as a physical barrier that hinders the diffusion of volatile decomposition products or the metallic component altering the degradation pathway. marquette.edu TGA can also be used to determine the composition of the composite, as the final residual mass at high temperatures often corresponds to the inorganic filler content (i.e., silver). polymerinnovationblog.com

Table 5: TGA Data Illustrating Thermal Stability of Polymer Systems

| Material | Decomposition Step | Temperature Range (°C) | Significance | Source |

|---|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Three main steps | 150 - 450 | Degradation involves weak bonds, unsaturation, and random chain scission. | researchgate.net |

| PMMA/Silver Nanocomposite | Shift in decomposition | Higher onset temperature | Indicates enhanced thermal stability due to the presence of silver nanoparticles. | mdpi.commarquette.edu |

| Silver-filled thermosetting ink | Two distinct mass loss steps | 100 - 500 | Allows for determination of polymer and silver content. | polymerinnovationblog.com |

Mechanistic Investigations of Polymerization in Silver Methacrylate Environments

Radical Polymerization Mechanisms Influenced by Silver Species

Radical polymerization is a common method for producing poly(methyl methacrylate) (PMMA). The presence of silver species can significantly alter the kinetics and pathways of this process.

Initiation Pathways and Silver Ion Interaction

The initiation of radical polymerization in the presence of silver species can follow several pathways. In conventional thermal or chemical initiation, initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) decompose to form primary radicals. acs.orgwikipedia.org These radicals then attack monomer units to start the polymer chain growth. wikipedia.org

Silver ions (Ag⁺) can interact with the polymerization system in multiple ways. One significant interaction is with the initiator. For instance, silver ions can participate in redox reactions, potentially accelerating the decomposition of certain initiators and thus increasing the rate of radical generation. cmu.edu Some studies have shown that a peroxydisulfate-silver ion system acts as a powerful initiator for the polymerization of various monomers. cmu.edu The catalytic effect of the silver ion is proposed to involve a one-electron transfer reaction, which generates radical species under milder conditions than thermal decomposition alone. cmu.edu

Propagation and Chain Transfer Reactions

Once initiated, the polymer chain propagates by the sequential addition of monomer units to the growing radical chain end. wikipedia.org In silver-methacrylate environments, the propagation step can be influenced by the presence of silver species. The coordination of silver ions to the carbonyl group of the methacrylate (B99206) monomer could potentially alter the electron density of the vinyl group, thereby affecting its reactivity towards the propagating radical.

Chain transfer is a crucial reaction that controls the molecular weight of the resulting polymer. conicet.gov.ar It involves the termination of a growing polymer chain and the simultaneous initiation of a new one by transferring a reactive atom (like hydrogen or a halogen) from a chain transfer agent to the radical. conicet.gov.ar In the context of silver-methacrylate polymerization, silver species themselves are not typically considered conventional chain transfer agents. However, the environment created by their presence can indirectly affect chain transfer processes. For instance, if the polymerization is conducted in a solvent, the interaction of silver ions with the solvent molecules could influence the solvent's chain transfer constant. Additionally, in systems where silver nanoparticles are formed in situ, the nanoparticle surface might provide sites for radical interactions, potentially leading to termination or transfer-like events. Some research points to the possibility of a radical abstracting a hydrogen atom from a polymer molecule during polymerization, a reaction that competes with propagation. nih.gov

Photoinitiated Polymerization Kinetics and Control Strategies

Photoinitiated polymerization offers a high degree of spatial and temporal control over the polymerization process. In this technique, a photoinitiator absorbs light (typically UV or visible) and generates radicals that initiate polymerization. conicet.gov.aracs.org The kinetics of photoinitiated polymerization in the presence of silver species are of significant interest for applications like the in-situ fabrication of nanocomposites. nist.govnih.gov

Studies have shown that the presence of silver ions and their subsequent in-situ reduction to silver nanoparticles (AgNPs) can be coupled with photoinitiated free-radical polymerization. nist.govnih.gov For instance, a polymerizable methacrylate with a secondary amino group can be used to solubilize a silver salt in a hydrophobic resin. nist.govnih.gov Upon photoirradiation, the photoinitiator generates radicals, initiating the polymerization of the methacrylate monomers. Simultaneously, the radicals or other species in the system can reduce the silver ions to form AgNPs embedded within the polymer matrix. nist.govnih.gov

Research has indicated that under certain conditions, the in-situ reduction of silver ions does not significantly affect the degree of vinyl conversion of the methacrylate, suggesting that the polymerization and nanoparticle formation can proceed concurrently without substantial interference. nist.govnih.gov However, the kinetics can be influenced by factors such as light intensity, photoinitiator type and concentration, and the concentration of the silver salt. researchgate.net An increase in UV light intensity has been observed to increase both the polymerization rate and the temperature of the system. researchgate.net The termination mechanism in these systems is often complex, with reaction-diffusion control becoming dominant, especially at higher monomer conversions or in cross-linking systems. acs.org

Coordination Polymerization of Methacrylates Catalyzed by Silver Complexes

Coordination polymerization presents an alternative to radical polymerization, often allowing for greater control over the polymer's tacticity and molecular weight distribution. mdpi.com While more commonly associated with transition metals like lanthanides, titanium, and copper, the potential for silver complexes to catalyze or influence the coordination polymerization of methacrylates is an area of investigation. mdpi.comnih.gov

In coordination polymerization, the monomer coordinates to a metal center before being inserted into the growing polymer chain. mdpi.com This mechanism allows the catalyst's ligand environment to influence the stereochemistry of monomer addition, leading to highly stereoregular polymers (e.g., isotactic or syndiotactic). nih.gov

Silver-based coordination polymers, often referred to as metal-organic frameworks (MOFs), are known for their diverse structures and applications. mdpi.com While their primary use in a polymerization context is often as a "reservoir" for the controlled release of silver ions, the fundamental coordination chemistry involved is relevant. mdpi.com The synthesis of coordination polymers often involves the self-assembly of metal ions (nodes) with organic ligands (linkers). In the case of silver methacrylate, the methacrylate anion could potentially act as a bridging ligand between silver centers, forming a coordination polymer. The polymerization of such a structure, or the use of pre-formed silver complexes as catalysts, could proceed through a coordination-insertion mechanism. The nature of the ligands around the silver center would be crucial in determining the catalytic activity and the properties of the resulting polymer.

Impact of Silver Nanoparticles on Monomer Conversion and Polymer Molecular Weight

The introduction of pre-synthesized or in-situ generated silver nanoparticles (AgNPs) into a methacrylate polymerization system can have a pronounced effect on both the monomer conversion and the molecular weight of the final polymer.

The effect of AgNPs on monomer conversion appears to be system-dependent. In some cases, AgNPs can lead to a higher rate of polymerization and monomer conversion. For example, in a photopolymerization system using a ZnO/Ag nanoparticle catalyst, a monomer conversion of 82% was achieved, significantly higher than the 50% conversion with ZnO alone. mdpi.com This enhancement could be attributed to the catalytic activity of the nanoparticles, possibly through the generation of additional radical species. mdpi.com However, in other systems, such as the low-temperature suspension polymerization of methyl methacrylate, the addition of silver nanoparticles led to a slight decrease in the polymerization rate. koreascience.kr This could be due to the nanoparticles acting as radical scavengers or interfering with the initiator's efficiency.

Table 1: Research Findings on the Impact of Silver Species on Methacrylate Polymerization

| Feature | Observation | System Details | Reference |

|---|---|---|---|

| Monomer Conversion | Increased to 82% with ZnO/Ag catalyst from 50% with ZnO alone after 9 hours. | Photopolymerization of MMA with ZnO/Ag nanoparticles. | mdpi.com |

| Monomer Conversion | Slightly decreased rate of polymerization with the addition of silver nanoparticles. | Low-temperature suspension polymerization of MMA with ADMVN initiator. | koreascience.kr |

| Molecular Weight (Mn) | Higher Mn (1.94 × 10^5 Da) with ZnO/Ag catalyst compared to ZnO system. | Photopolymerization of MMA with ZnO/Ag nanoparticles. | mdpi.com |

| Degree of Polymerization | Slightly higher degree of polymerization with silver nanoparticles. | Low-temperature suspension polymerization of MMA. | koreascience.kr |

| Polymerization Control | In-situ silver ion reduction had no significant effect on the degree of vinyl conversion. | Photoinitiated free-radical polymerization of dimethacrylates. | nist.govnih.gov |

Research and Development of Advanced Functional Materials Utilizing Silver Methacrylate Systems

Inorganic-Organic Hybrid Nanocomposites with Tailored Properties

Inorganic-organic hybrid nanocomposites incorporating silver methacrylate (B99206) systems have garnered significant research interest due to their potential to combine the advantageous properties of both inorganic nanoparticles and organic polymer matrices. researchgate.nettsijournals.comconicet.gov.armdpi.comresearchgate.net These materials are synthesized by integrating silver-containing species, often in the form of silver nanoparticles (AgNPs), within a methacrylate-based polymer network. The resulting composites exhibit a unique combination of properties, including the antimicrobial efficacy of silver and the processability and mechanical characteristics of the polymer. benchchem.comnih.gov The synthesis of these hybrid materials can be achieved through various methods, such as the in-situ reduction of silver ions within the polymerizing monomer solution or the dispersion of pre-synthesized AgNPs into the polymer matrix. tsijournals.comiaea.orgnih.gov

The properties of these nanocomposites are highly dependent on factors such as the size, shape, and concentration of the silver nanoparticles, as well as their interaction with the polymer matrix. nih.gov Research has shown that the incorporation of silver can influence the thermal stability and mechanical properties of the resulting material. researchgate.netraco.cat For instance, the presence of AgNPs can enhance the thermal stability of the polymer matrix. researchgate.net Furthermore, these hybrid materials can be engineered to possess specific functionalities, such as superhydrophobicity and heat resistance, by carefully selecting the polymer components, like using siloxane-block copolymers. sjtu.edu.cn The development of these advanced materials opens up possibilities for a wide range of applications, from antimicrobial coatings to functional films with tailored optical and electrical properties. benchchem.commdpi.com

Poly(methyl methacrylate) (PMMA) Based Nanocomposites for Enhanced Functionality

Poly(methyl methacrylate) (PMMA) is a widely used polymer in the fabrication of nanocomposites due to its excellent optical transparency, good mechanical strength, and biocompatibility. nih.govmdpi.com The incorporation of silver nanoparticles into a PMMA matrix results in Ag-PMMA nanocomposites with enhanced functionalities, most notably antimicrobial properties. google.comtandfonline.commdpi.com These composites are synthesized through various techniques, including in-situ polymerization, where silver ions are reduced simultaneously with the polymerization of the methyl methacrylate (MMA) monomer. tsijournals.comnih.govresearchgate.net This method allows for the formation of AgNPs directly within the developing polymer network. tsijournals.comresearchgate.net

The properties of PMMA-based nanocomposites are significantly influenced by the concentration and characteristics of the embedded AgNPs. mdpi.comijmrhs.com Research indicates that even low concentrations of silver can impart significant antibacterial activity to the PMMA matrix. nih.govgoogle.com Beyond antimicrobial efficacy, the addition of AgNPs can also affect the mechanical and thermal properties of PMMA. For instance, studies have reported both increases and decreases in flexural and tensile strength depending on the nanoparticle concentration and size. mdpi.comias.ac.in The thermal stability of PMMA can also be improved by the presence of AgNPs, which can restrain the mobility of polymer chains. researchgate.net The versatility of Ag-PMMA nanocomposites makes them promising materials for various applications, including dental materials, antimicrobial coatings, and conductive films. benchchem.commdpi.comtandfonline.com

Achieving a uniform dispersion of silver nanoparticles (AgNPs) within a polymer matrix is crucial for maximizing the performance of nanocomposites, as agglomeration can hinder the desired properties. nih.gov Several methods have been developed to promote homogeneous dispersion and ensure the long-term stability of AgNPs in polymer systems.

One common approach is in-situ synthesis , where the nanoparticles are formed directly within the monomer solution during polymerization. iaea.orgnih.gov This can be achieved through techniques like photo-initiated polymerization, where the reduction of silver ions is coupled with the polymerization process. nih.gov Gamma radiation has also been employed to simultaneously initiate the polymerization of the monomer and reduce the silver ions, leading to a relatively uniform distribution of AgNPs in the polymer matrix. iaea.orgresearchgate.net

Another strategy involves the use of stabilizers or capping agents . These molecules attach to the surface of the AgNPs, preventing them from clumping together. For instance, using a polymerizable methacrylate with a functional group that can bind to silver ions can improve the solubility of the silver salt in the monomer and aid in dispersion. nih.gov Similarly, silane (B1218182) coupling agents can be used to coat the AgNPs, which then chemically interact with the polymer matrix, improving dispersibility and preventing agglomeration. nih.gov The use of block copolymers, such as poly(siloxane-b-methyl methacrylate), can also act as a stabilizer, where one block interacts with the nanoparticles and the other with the polymer matrix. sjtu.edu.cn

Furthermore, physical methods like ultrasonic agitation and ball milling are employed to break up nanoparticle agglomerates and distribute them evenly throughout the polymer solution or powder before curing. nih.gov The stability of the resulting nanocomposite can be assessed through techniques like zeta potential measurements, where a higher absolute value indicates greater stability against agglomeration. rsc.org

The table below summarizes some of the methodologies used for achieving homogeneous dispersion of AgNPs.

| Methodology | Description | Key Advantages |

| In-situ Synthesis | Formation of AgNPs directly within the polymerizing monomer solution. | Promotes good dispersion and strong interaction between nanoparticles and the matrix. |

| Use of Stabilizers | Employing capping agents or functionalized polymers to prevent agglomeration. | Enhances stability and compatibility between the inorganic and organic phases. |

| Physical Dispersion | Utilizing techniques like sonication or ball milling to break up agglomerates. | Simple and effective for pre-synthesized nanoparticles. |

Enhancing the adhesion between a polymer coating containing nanoparticles and the underlying substrate is critical for the durability and performance of functional materials. Surface functionalization of the substrate is a key strategy to achieve this. One effective method involves a pseudotransesterification treatment, where a monomer like methyl methacrylate covalently bonds to the substrate surface. mdpi.com This process leaves a terminal double bond that can then participate in the subsequent polymerization reaction, creating a strong covalent link between the substrate and the polymer matrix. mdpi.com This approach has been shown to result in more compact and thicker polymer coatings compared to those on untreated surfaces. mdpi.com

Another approach to improve adhesion involves the use of adhesive linkers. For example, polyethylenimine (PEI) can be used to create a thin, adhesive layer on a substrate. google.com This polymer layer can then firmly bind to both the substrate and subsequently introduced nanoparticles, creating a robust composite material. google.com This two-step process ensures that the nanoparticles are covalently anchored to the surface, preventing their release. google.com

Furthermore, the incorporation of nanoparticles themselves can be considered a form of surface functionalization that promotes adhesion in certain contexts. For instance, coating a substrate with nanoparticles like nano-hydroxyapatite (nHAp) can improve the adhesion of biological materials like collagen. acs.org This is due to improved surface hydrophilicity and a stronger nanoscale interaction between the functionalized surface and the biological material. acs.org

These surface functionalization techniques are vital for creating durable and effective nanocomposite coatings for a variety of applications, from anticorrosive and antibiofilm coatings on metal alloys to biomedical implants. mdpi.comgoogle.comnih.gov

The table below highlights different surface functionalization strategies and their impact on adhesion.

| Functionalization Method | Description | Impact on Adhesion | Substrate Example |

| Pseudotransesterification | Covalent bonding of a monomer to the substrate surface. | Creates a strong chemical bond between the substrate and the polymer coating. | Aluminum Alloy |

| Adhesive Linker (PEI) | Application of a polyethylenimine layer to the substrate. | Forms a robust adhesive bridge between the substrate and nanoparticles. | Various solid substrates |

| Nanoparticle Coating (nHAp) | Immobilization of bioceramic nanoparticles on the polymer surface. | Improves adhesion of biological materials through enhanced hydrophilicity and nanoscale interactions. | PMMA |

Spectroscopic techniques are widely used to probe these interactions. Fourier Transform Infrared Spectroscopy (FTIR) can reveal changes in the chemical bonding environment of the polymer upon the introduction of nanoparticles. mdpi.com For example, shifts in the characteristic peaks of the polymer, such as the carbonyl (C=O) group in PMMA, can indicate an interaction with the silver nanoparticles. ias.ac.inrsc.orgtandfonline.com X-ray Photoelectron Spectroscopy (XPS) is another powerful tool that can provide information about the elemental composition and chemical state of the elements at the surface, confirming the interaction between silver and the polymer. tandfonline.com Studies have shown a shift in the binding energy of Ag 3d peaks in Ag-PMMA nanocomposites, suggesting an interaction between silver and the oxygen in the C=O groups of PMMA. tandfonline.com Raman spectroscopy can also indicate interfacial interactions through shifts in the characteristic peaks of the polymer. mdpi.com

These interfacial interactions have a direct bearing on the composite's properties. Strong interactions can lead to better stress transfer from the polymer matrix to the nanoparticles, potentially improving the mechanical strength of the material. researchgate.net Conversely, weak interfacial interactions can lead to a decrease in mechanical properties like the Young's modulus. raco.cat In terms of thermal properties, strong interactions can restrict the mobility of polymer chains, leading to an increase in thermal stability. raco.cat The dispersion of nanoparticles within the polymer matrix, which is influenced by interfacial interactions, also affects the electrical conductivity of the composite. Good dispersion and strong interfacial interactions can lead to a significant increase in electrical conductivity. mdpi.comresearchgate.net

The following table summarizes the influence of interfacial interactions on the properties of PMMA-silver nanocomposites.

| Property | Influence of Strong Interfacial Interactions |

| Mechanical Strength | Can be enhanced due to efficient stress transfer. researchgate.net |

| Thermal Stability | Generally increases due to restricted polymer chain mobility. raco.cat |

| Electrical Conductivity | Can be significantly increased with good nanoparticle dispersion. mdpi.comresearchgate.net |

Methacrylate Hydrogel Composites in Biomaterial Research

Methacrylate-based hydrogels are a class of biomaterials that have garnered significant attention in biomedical research due to their biocompatibility, tunable porosity, and water-absorbing capabilities. nih.gov These hydrogels can be combined with silver nanoparticles to create composite materials with enhanced properties, particularly for applications requiring antimicrobial activity. nih.govresearchgate.net

The incorporation of silver nanoparticles into methacrylate hydrogels can be achieved through various methods. One approach involves entrapping the nanoparticles within the hydrogel matrix during the polymerization process. nih.gov Another method is to diffuse the nanoparticles into the hydrogel after it has been formed. nih.gov The resulting composite hydrogels exhibit antimicrobial properties due to the presence of the silver nanoparticles, making them suitable for applications such as wound dressings and bone graft materials. nih.govresearchgate.nettandfonline.com

Research has shown that the properties of these hydrogel composites can be tailored by controlling the composition of the hydrogel and the method of silver nanoparticle incorporation. For instance, the degree of crosslinking in the hydrogel can affect the amount of silver nanoparticles that can be loaded. nih.gov Furthermore, the release of silver ions from the hydrogel, which is responsible for the antimicrobial effect, can be controlled. researchgate.net Studies have also explored the use of zwitterionic polymers, such as poly(sulfobetaine methacrylate) and poly(carboxybetaine methacrylate), as matrices for embedding silver nanoparticles. nih.govmdpi.com These zwitterionic hydrogels exhibit excellent anti-fouling properties, which, combined with the antimicrobial activity of silver, makes them promising for creating surfaces that can resist bacterial adhesion and kill bacteria on contact. nih.gov

The table below presents data on the swelling capacity and drug release from different methacrylate hydrogel composites.

| Hydrogel Composition | Swelling Capacity (% by mass) | Drug Release (approx. % in 5h) |

| Hydrogel cross-linked with MBA | 370.16 | ~75 |

| Hydrogel cross-linked with fruit extract | 1000.78 | ~75 |

| Silver-encapsulated hydrogel | 2313 | ~75 |

Data sourced from a study on green synthesized silver nanoparticles based on N-3-(dimethylamino)propyl methacrylamide/2-hydroxyethyl methacrylate hydrogels. tandfonline.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers for Tailored Architectures

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nanochemres.orgnih.gov The use of silver in the formation of these structures has attracted considerable interest due to the unique coordination chemistry of silver(I) and the potential for creating materials with novel properties and applications. nanochemres.orgrsc.org

Silver-based coordination polymers can exhibit a range of structural architectures, from one-dimensional chains to two- and three-dimensional networks. rsc.orgresearchgate.net The final structure is influenced by factors such as the nature of the organic ligand and the reaction conditions. rsc.org For example, the reaction of silver nitrate (B79036) with sodium methacrylate and different bis(benzimidazole)-2-oxapropane ligands has been shown to produce mono-, bi-, and multi-nuclear silver complexes with distinct structures. rsc.orgresearchgate.net One of these complexes forms a 1-D single-coordination polymer chain that extends into a 2-D framework through π–π interactions. rsc.orgresearchgate.net

The incorporation of silver into MOFs can impart specific functionalities, such as antimicrobial activity. nih.govmdpi.comnih.gov Ag-MOFs can act as reservoirs for the controlled release of silver ions, providing a sustained antibacterial effect while potentially mitigating the toxicity associated with a burst release of silver. nih.gov The synthesis of Ag-MOFs can be achieved through various methods, including microwave-assisted synthesis, which offers a rapid and simple route to these materials. mdpi.comresearchgate.net For instance, a two-dimensional platelet-structured Ag-MOF has been synthesized using a microwave technique with terephthalic acid and silver acetate (B1210297) as precursors. mdpi.comresearchgate.net

The versatility of MOFs and coordination polymers allows for the design of materials with tailored architectures and properties for a wide range of applications, including catalysis, gas storage, and medicine. researchgate.netmdpi.com

The table below details the components and resulting structures of some silver coordination complexes.

| Ligands | Silver Source | Resulting Structure |

| 1,3-bis(1-ethylbenzimidazol-2-yl)-2-oxapropane (Etobb), methacrylate | AgNO₃, Sodium methacrylate | Binuclear complex rsc.orgresearchgate.net |

| 1,3-bis(1-benzylbenzimidazol-2-yl)-2-oxapropane (Bobb), methacrylate | AgNO₃, Sodium methacrylate | Mononuclear complex rsc.orgresearchgate.net |

| 1,3-bis(1-allylbenzimidazol-2-yl)-2-oxapropane (Aobb), methacrylate | AgNO₃, Sodium methacrylate | 1-D single-coordination polymer chain rsc.orgresearchgate.net |

| Terephthalic acid | Silver acetate | Two-dimensional platelet structured Ag-MOF mdpi.comresearchgate.net |

Principles of Silver-Based Coordination Network Design

The design of silver-based coordination networks is a sophisticated process rooted in the principles of crystal engineering and molecular self-assembly. wikipedia.org These networks, also known as coordination polymers, are constructed from metal ions or clusters (nodes) linked by organic molecules (ligands or linkers). mdpi.com The final structure and properties of the network are dictated by several key factors, including the coordination geometry of the silver ion, the nature of the organic ligand, the counter-ion present, and the conditions of crystallization. wikipedia.orgrsc.org

The counter-ion associated with the silver salt can also significantly impact the final structure. wikipedia.org Different anions can lead to variations in the coordination environment of the metal and the dimensionality of the resulting polymer, even when the same ligand is used. wikipedia.org Furthermore, the self-assembly process, often driven by the crystallization of a metal salt with a ligand, is a critical step where these components organize into a well-defined, extended structure. wikipedia.org

Topological Architectures and Structural Diversity of Silver-Methacrylate Frameworks

Silver-methacrylate frameworks exhibit a remarkable degree of topological architecture and structural diversity. The arrangement of silver ions and methacrylate ligands, along with other coordinating molecules, can result in a wide array of structures, from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. pnas.orgrsc.org The final architecture is a consequence of the interplay between the coordination preferences of the silver(I) ion and the conformational flexibility and binding modes of the methacrylate ligand.

The diversity of these frameworks is often characterized by their dimensionality and the connectivity of the nodes and linkers. For example, the combination of Ag(I) with a multimodal ligand, 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine, has been shown to produce both 1D chains and 2D sheets. pnas.org In one instance, a 1D chain was formed composed of Ag2L2 metallacycles. pnas.org In another, a 2D sheet was observed with both three- and four-connected nodes. pnas.org

The structural diversity extends to the formation of different crystal systems and space groups. Silver cluster-assembled materials (SCAMs), a class of coordination polymers, have been reported with trigonal, monoclinic, and tetragonal crystal systems. rsc.org The specific arrangement of linkers around the silver cluster nodes can lead to unique geometric structures. For example, a SCAM with a Ag12S6 core and CPPP linkers was found to have a novel (428)(46)2 geometry. rsc.org

The following table provides examples of the structural diversity observed in silver-based coordination networks:

| Compound/System | Dimensionality | Crystal System | Space Group | Key Structural Features |

| {Ag2(dpztz)32}∞ | 1D | - | - | Alternating loops and rods motif. pnas.org |

| Ag(I) with dpztz and MeCN | 2D | - | - | Contains both three- and four-connected nodes. pnas.org |

| SCAM-1 | - | Trigonal | P32 | - rsc.org |

| SCAM-2 | - | Monoclinic | C2/m | - rsc.org |

| Ag27-MOF | - | Orthorhombic | Cmcm | - rsc.org |

| Ag9-AgTPyP | - | Monoclinic | C2/c | - rsc.org |

This table is illustrative and not exhaustive of all known silver-methacrylate framework structures.

Self-Assembly Mechanisms in Coordination Polymer Formation

The formation of coordination polymers, including those based on silver methacrylate, is governed by the principles of molecular self-assembly. wikipedia.org This process involves the spontaneous organization of individual molecular components—metal ions and organic ligands—into ordered, extended structures through the formation of coordination bonds. rsc.org The predictability of the final architecture relies on understanding the interactions between these building blocks.

The process is often initiated by dissolving a metal salt and a suitable organic linker in a solvent, followed by crystallization. wikipedia.org During this process, the metal centers and ligands connect in a way that is predetermined by their respective geometries and binding preferences. rsc.org For example, linear bifunctional ligands are often employed to create extended one-dimensional chains, which can then further assemble into higher-dimensional structures. researchgate.net

Several factors can influence the self-assembly process and the resulting structure:

Metal Coordination Geometry: The preferred coordination number and geometry of the metal ion play a crucial role in determining the connectivity of the network. wikipedia.org

Ligand Design: The length, rigidity, and binding sites of the organic ligand dictate how it can bridge metal centers. rsc.org

Counter-ions: Anions can participate in the coordination sphere of the metal or influence the packing of the coordination polymer chains. wikipedia.org

Solvent: The solvent can affect the solubility of the components and can sometimes be incorporated into the final structure. rsc.org

Polymerization-induced self-assembly (PISA) is a powerful technique that combines polymerization and self-assembly in a single step. acs.org In a typical PISA process, a soluble polymer chain is extended with a second monomer that, upon polymerization, becomes insoluble in the reaction medium, triggering self-assembly into nanoparticles of various morphologies. acs.org While much of the PISA literature focuses on thermally initiated processes, newer methods are exploring other stimuli. acs.org

Responsive Materials Incorporating Silver-Methacrylate Composites

Plasmonic Heating Phenomena and its Influence on Polymerization

Silver nanoparticles embedded within a methacrylate polymer matrix can exhibit plasmonic heating, a phenomenon where the nanoparticles absorb light at a specific wavelength and convert it into localized heat. conicet.gov.ar This effect is particularly strong at the surface plasmon resonance (SPR) frequency of the silver nanoparticles, which is dependent on their size and shape. conicet.gov.arrsc.org This localized heating can be harnessed to influence the polymerization process of the surrounding methacrylate monomer.

The heat generated by the silver nanoparticles can act as nanosized thermal sources, promoting the polymerization of methacrylate resins. conicet.gov.ar This can be particularly advantageous for post-curing incompletely cured polymers, offering a more energy-efficient and environmentally friendly alternative to conventional thermal ovens. conicet.gov.ar The efficiency of plasmonic heating is influenced by the type of light source used, with LEDs being an interesting alternative to lasers. conicet.gov.ar

The shape of the silver nanoparticles plays a crucial role in determining the SPR wavelength and, consequently, the effectiveness of plasmonic heating with a given light source. conicet.gov.ar Different shapes, such as spheres, pentagons, and triangles, have distinct SPR ranges. conicet.gov.ar

Table of Silver Nanoparticle Shapes and their Approximate Surface Plasmon Resonance Wavelengths

| Nanoparticle Shape | Surface Plasmon Wavelength Range (nm) |

| Spherical | 400 - 450 conicet.gov.ar |

| Pentagon | 500 - 550 conicet.gov.ar |

| Triangular | 650 - 700 conicet.gov.ar |

This localized heating can lead to an enhanced degree of polymerization in methacrylate resins. conicet.gov.ar The conversion of electromagnetic energy into thermal energy by the mobile carriers within the nanoparticles leads to a temperature increase in the immediate vicinity, which can accelerate the polymerization reaction. conicet.gov.ar

pH-Responsive Polymeric Systems

Polymeric systems incorporating silver and methacrylate derivatives can be designed to be responsive to changes in pH. researchgate.netresearchgate.net This responsiveness is typically achieved by incorporating acidic or basic functional groups into the polymer backbone. For instance, composite hydrogels made of silver nanoparticles and poly(2-hydroxyethyl methacrylate-co-poly(ethylene glycol) methyl ether methacrylate-co-methacrylic acid) have demonstrated pH-responsive swelling and electrical properties. researchgate.net The presence of methacrylic acid, with its carboxyl groups, provides the pH-sensitive component. researchgate.net

In such systems, the deprotonation of the carboxylic acid groups at higher pH can lead to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. researchgate.net The presence of silver nanoparticles within this hydrogel matrix can further influence these properties. It has been observed that these composite hydrogels exhibit a higher swelling ratio and faster deswelling rate compared to the pure polymer hydrogel. researchgate.net

Another approach involves coating silver nanoparticles with a pH-responsive polymer, such as poly(methyl methacrylate)-block-poly(2-(N,N-dimethylamino)ethyl methacrylate) (PMMA-b-PDMAEMA). researchgate.netacs.org The PDMAEMA block contains tertiary amine groups that can be protonated at lower pH. This change in protonation state alters the polymer's conformation and its interaction with the silver nanoparticle surface. researchgate.net Such systems are being explored for applications like targeted drug delivery, where the change in pH in specific cellular compartments could trigger the release of a therapeutic agent. acs.org The size of the polymer and its degree of protonation are critical factors that determine the stability and behavior of these coated nanoparticles. researchgate.net

Theoretical and Computational Investigations of Silver Methacrylate Systems

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches for Intermolecular Interactions

The study of intermolecular interactions is fundamental to understanding the structure and properties of silver methacrylate (B99206) composites. Both Quantum Mechanical (QM) and Molecular Mechanics (MM) methods are employed to investigate these forces. nih.gov

QM methods, based on the principles of quantum physics, provide a highly accurate description of electronic structure and bonding. nih.gov These are particularly useful for analyzing specific interactions, such as the donor-acceptor complexation that can occur in poly(methyl methacrylate) (PMMA) modified with metal salts. researchgate.net Semi-empirical quantum mechanical calculations on model compounds can yield detailed information about these specific interactions. osti.gov For instance, studies on PMMA with silver trifluoroacetate (B77799) have shown that the polymer retains its ability for donor-acceptor complexation with nucleophilic compounds. researchgate.net This is attributed to the delocalization of the silver ion's vacant orbitals during competitive interaction between the trifluoroacetate anion and the polymer matrix. researchgate.net

MM methods, or force fields, use classical physics to model molecular systems. nih.gov While less computationally expensive than QM, they can simulate larger systems over longer timescales, making them ideal for studying the bulk properties of polymers and composites. nih.gov Hybrid QM/MM approaches combine the strengths of both, using QM to treat the chemically active region (e.g., the silver-methacrylate interface) with high accuracy, while the surrounding polymer matrix is modeled with less computationally demanding MM methods. nih.gov This hybrid approach is particularly valuable for modeling the optical and electronic properties of systems like DNA-stabilized silver nanoclusters, where the representation of the surrounding ligands is crucial for accurate results. nih.gov

Density Functional Theory (DFT) Calculations for Surface Chemistry and Charge Transfer

Density Functional Theory (DFT) is a class of QM methods that is particularly effective for investigating the surface chemistry and charge transfer phenomena at the interface between silver and methacrylate polymers. nih.govnih.gov DFT calculations can model the formation of chemical bonds between an adsorbate (like a methacrylate monomer or polymer chain) and the s and d states of a transition-metal surface such as silver. nih.gov

These calculations are crucial for understanding electron transfer, which can occur from a metal surface to an interacting molecule. nih.gov A protocol based on constrained DFT (CDFT) has been developed to determine the charge-transfer states in systems involving molecules interacting with noble metal surfaces like silver. nih.gov This approach helps to describe the effects of the surface's work function and the molecule's electron affinity on the electron transfer process. nih.gov

DFT can also be used to calculate interaction energies between molecules and specific silver crystal planes (e.g., (100), (110), (111)), providing insights into preferential binding and growth. nih.gov Furthermore, DFT is used to analyze the local density of states (LDOS), which reveals how the electronic states of a surface silver atom are altered by the adsorption of a molecule. researchgate.net The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional; hybrid metafunctionals like revM06 have been developed to provide broad accuracy for both main-group and transition-metal chemistry. researchgate.net These theoretical models help explain experimental observations, such as the oxidation of silver at acrylate (B77674) side chains, which can drive selective wetting behavior during the initial stages of silver cluster growth on PMMA surfaces. researchgate.net

Molecular Dynamics (MD) Simulations of Nanoparticle-Polymer Composites

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the structural and mechanical properties of materials by simulating the physical movements of atoms and molecules over time. mdpi.com This approach has been extensively applied to silver nanoparticle-polymer composites to understand their behavior at the nanoscale. researchgate.netresearchgate.netiphy.ac.cn

MD simulations of PMMA/silver nanoparticle (AgNP) composites show that the inclusion of AgNPs can improve the mechanical properties of the polymer matrix. researchgate.net Although the improvement in Young's modulus may be insignificant at very low AgNP weight fractions (e.g., 0.60 wt%), the tensile strength can be enhanced at slightly higher concentrations (e.g., 1.77 wt%). researchgate.net This enhancement is attributed to an increase in the local density and strength of the PMMA chains in the immediate vicinity of the AgNP surface. researchgate.net However, at elevated temperatures near the melting point of PMMA, the mechanical properties of both the pure polymer and the composite significantly decrease as the material becomes more ductile. researchgate.net

Data sourced from MD simulations of PMMA/AgNP composites. researchgate.net

Computational Modeling of Interfacial Phenomena in Silver-Methacrylate Systems

MD simulations are particularly well-suited for studying these interfacial phenomena. Simulations of polyethylene/silver-nanoparticle composites, which share characteristics with methacrylate systems, show the formation of distinct electrical polarization interface layers. researchgate.netiphy.ac.cn These layers arise from the different electronic properties of the conductive metal and the dielectric polymer. The size of this polarized region expands with increasing temperature but shrinks as the nanoparticle dimension increases. researchgate.netiphy.ac.cn The polarizability of the composite is significantly higher than that of the pure polymer and increases with both temperature and nanoparticle size. researchgate.netiphy.ac.cn

These simulations also model the structural arrangement of the polymer chains near the nanoparticle. A region of improved local density and strength in the polymer can form within a few angstroms of the AgNP surface, which is responsible for enhancements in the composite's mechanical properties. researchgate.net The interaction between the silver nanoparticle and the polymer directly influences the intensity and frequency of the interfacial dipole moment, which can be correlated with variations in infrared spectra. researchgate.netiphy.ac.cn General computational frameworks for contact mechanics, often implemented in finite element analysis, provide the underlying mathematical structure for modeling these complex interfacial interactions. osti.gov

Prediction of Electronic Structures and their Relationship to Material Behavior

The electronic structure of silver-methacrylate systems governs their optical, electrical, and thermal properties. Computational methods are used to predict these structures and correlate them with macroscopic material behavior. researchgate.net

In silver nanoparticle-polymer composites, the collective electronic properties lead to phenomena such as localized surface plasmon resonance (LSPR), which is responsible for the unique optical characteristics of these materials. researchgate.net The electronic behavior of these composites is strongly influenced by the percolation of silver clusters. As silver clusters grow on a polymer template, they eventually interconnect, forming a conductive pathway and causing an insulator-to-metal transition (IMT). researchgate.net The maximum LSPR absorption is often observed around this percolation threshold. researchgate.net

MD simulations provide further insight into the relationship between structure and electronic properties. In polyethylene/AgNP composites, the size of the nanoparticles and the system temperature are shown to directly affect the composite's polarizability. researchgate.netiphy.ac.cn The mechanical properties are also linked to these electronic interactions; simulations show that the Young's modulus and Poisson ratio of the composite are considerably higher than the pure polymer but tend to decrease with increasing temperature and nanoparticle size. researchgate.netiphy.ac.cn Computational approaches, sometimes augmented with machine learning, can predict these electronic and structural properties, helping to guide the design of new materials with desired functionalities. researchgate.net

Data derived from MD simulations of polyethylene/AgNP composites. researchgate.netiphy.ac.cn

Elucidation of Growth Mechanisms for Silver Nanocrystals in Polymer Matrices

Understanding the growth mechanisms of silver nanocrystals within a polymer matrix is essential for controlling the final size, shape, and distribution of the nanoparticles, which in turn dictates the material's properties. Molecular dynamics (MD) simulations are a key tool for tracking the atomic-level processes during nanoparticle formation and growth. mdpi.comrsc.org

MD simulations can model the early stages of sintering and growth, providing insights that are difficult to obtain experimentally. mdpi.com Studies have shown that the growth process can be influenced by capping agents or surfactants, which can mediate the final size and shape of the particles. nih.govrsc.org MD simulations allow for the calculation of interaction energies between surfactants and different silver crystal planes, explaining the observed growth behavior. nih.gov

In the absence of strong capping agents, the growth process can involve different phases. For instance, simulations have shown that amorphous silver particles may form initially and then transition through ordered structures like icosahedral, BCC, and finally the stable FCC configuration of bulk silver. rsc.org The presence of a polymer, such as polyvinylpyrrolidone (B124986) (PVP), can have a complex role; it can act as a protective agent to limit growth, but can also cause "bridging," where a single polymer chain connects two different clusters, promoting agglomeration. rsc.org The concentration of the polymer is therefore critical; at high concentrations, smaller, well-dispersed particles are formed, while at low concentrations, agglomerates are more likely. rsc.org These simulation findings align with experimental work on the growth of nanogranular silver layers on PMMA templates, where self-assembly and selective wetting are observed to be strong drivers of the growth process. researchgate.net

Catalytic Applications and Mechanistic Research of Silver Methacrylate Based Compounds

Catalytic Activity in Organic Transformations

Silver methacrylate-based compounds exhibit notable catalytic activity in a variety of organic transformations. These materials, which integrate silver ions (Ag⁺) or silver nanoparticles (AgNPs) into methacrylate-based polymers or coordination complexes, are recognized for their catalytic prowess. benchchem.com

Polymerization Catalysis with Silver-Based Initiators/Co-catalysts

Silver-based systems have demonstrated considerable potential in polymerization catalysis, particularly for methyl methacrylate (B99206) (MMA). Hybrid iron oxide-silver catalysts, for instance, have been developed to enhance the efficiency of poly(methyl methacrylate) (PMMA) preparation. mdpi.comresearchgate.net In these systems, magnetic nanoparticles doped with silver act as heterogeneous catalysts, offering advantages such as easy separation from the reaction mixture using an external magnet, cost-effectiveness, and non-toxicity. mdpi.com The presence of silver nanoparticles in the magnetic catalyst structure is crucial for increasing its catalytic activity. mdpi.com

One study investigated the catalytic activity of Fe, Ag/Fe, PEI–Ag/Fe, and APTES–Ag/Fe in MMA polymerization under various conditions. mdpi.comresearchgate.net The results indicated high conversion efficiencies, with Ag/Fe achieving 100% conversion under optimal conditions. mdpi.comresearchgate.net The study highlighted that the addition of sodium bisulfite (NaHSO₃) initiated bulk polymerization in a nitrogen atmosphere with all catalyst samples, proceeding primarily through a redox mechanism. researchgate.net

Furthermore, atom transfer radical polymerization (ATRP) of methacrylates has been successfully carried out using elemental silver (Ag⁰) as a reducing agent in conjunction with a CuBr₂/PMDETA catalyst. acs.org This method allowed for the controlled preparation of polymethacrylates with low polymer dispersity. acs.org The formation of a silver bromide (AgBr) coating on the silver wire was observed but had a minimal impact on the polymerization, allowing for the reuse of the silver wire in consecutive reactions. acs.org This system also demonstrated the ability to prepare complex polymer architectures, such as triblock copolymers. acs.org

The choice of radical initiator also plays a role in the formation and size of silver nanoclusters within a poly(methyl methacrylate) matrix. acs.org Studies comparing 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) as initiators revealed that the size of the resulting silver nanoparticles is influenced by the type and concentration of the initiator used. acs.org

Reduction Reactions (e.g., 4-Nitrophenol)

This compound-based hybrid systems are highly effective catalysts for reduction reactions, with the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) being a widely studied model reaction. nih.govnih.govresearchgate.net This reaction is significant from an environmental standpoint as it converts a hazardous material into a less toxic one. rsc.org

Hybrid systems, such as silver nanoparticles supported on poly(glycidyl methacrylate)–polyacrylamide (PGMA–PAM) microspheres, have shown excellent catalytic activity in the reduction of 4-nitrophenol using sodium borohydride (B1222165) in water at room temperature. researchgate.netacs.org The polyacrylamide component provides abundant amide groups that act as robust anchors for the silver nanoparticles, leading to well-dispersed nanoparticles with an average diameter of 9.7 nm. researchgate.netacs.org These catalysts have exhibited activity parameters significantly higher than those reported for other systems. researchgate.netacs.org

Similarly, CO₂-switchable polymer-hybrid silver nanoparticles have been developed and used as catalysts for the reduction of 4-nitrophenol. rsc.org The catalytic activity of these smart hybrids can be tuned by varying the flow rate of CO₂ purged into the reaction system, offering a novel way to tailor catalytic performance. rsc.org

The catalytic efficiency of these systems is often evaluated by monitoring the reaction's progress using UV-Visible spectrophotometry. nih.govrsc.org The reduction of 4-nitrophenol is indicated by a decrease in the absorbance peak at 400 nm (corresponding to 4-nitrophenolate (B89219) ions) and the appearance of a new peak around 300 nm (corresponding to 4-aminophenol). nih.govacs.org

Design and Performance of Heterogeneous Catalysts from Silver-Methacrylate Hybrid Systems

The design of heterogeneous catalysts from silver-methacrylate hybrid systems leverages the synergistic properties of both the silver nanoparticles and the polymer support. catalysis.blog These hybrid catalysts aim to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. catalysis.blog

Polymer supports play a crucial role in stabilizing silver nanoparticles, preventing their aggregation, and enhancing their catalytic performance. rsc.orgnih.gov The use of supports like poly(glycidyl methacrylate)-polyacrylamide microspheres, researchgate.netacs.org poly(ethylene glycol) methacrylate (PEGMA), nih.govnih.gov and crosslinked vinyl polymers rsc.org provides a matrix for the uniform dispersion of silver nanoparticles. researchgate.netacs.orgrsc.org For instance, chitosan, a low-cost and biodegradable polymer, has been used in conjunction with multi-walled carbon nanotubes (MWCNTs) and poly(methacrylic acid) to create stable supports for silver nanoparticles used in the reduction of 4-nitrophenol. nih.gov

The performance of these heterogeneous catalysts is often superior to that of unsupported silver nanoparticles. The polymer matrix not only prevents agglomeration, which can reduce catalytic efficiency, but also can be functionalized to tune the catalyst's properties. rsc.orgrsc.orgnih.gov For example, the incorporation of functional groups can influence the interaction between the catalyst and the reactants, thereby affecting the reaction rate and selectivity.

The reusability of these catalysts is a key advantage. researchgate.net Magnetic hybrid catalysts, for example, can be easily recovered from the reaction mixture using an external magnet and reused multiple times with only a slight loss of catalytic activity. mdpi.comresearchgate.net This reusability makes them economically and environmentally attractive for industrial applications.

Influence of Silver Nanoparticle Morphology, Size, and Dispersion on Catalytic Efficiency

The catalytic efficiency of this compound-based hybrid systems is profoundly influenced by the morphology, size, and dispersion of the silver nanoparticles within the polymer matrix. researchgate.net

Morphology: The shape of the silver nanoparticles dictates the surface atomic arrangement and electronic properties, which are critical parameters in catalysis. researchgate.net Common morphologies include spheres, rods, cubes, and plates, each presenting different active facets and, consequently, different catalytic activities. researchgate.net Spherical nanoparticles are often favored due to their high surface-area-to-volume ratio and ability to penetrate reaction media easily. frontiersin.org

Size: The size of the silver nanoparticles is a key factor in determining catalytic activity. researchgate.net Generally, smaller nanoparticles exhibit higher catalytic activity due to their larger surface area, which provides more active sites for the reaction to occur. rsc.org For instance, in the reduction of 4-nitrophenol, catalysts with smaller, well-dispersed silver nanoparticles have shown higher reaction rates. researchgate.net The size of the silver nanoparticles can often be controlled by adjusting the concentration of the silver precursor, such as silver nitrate (B79036) (AgNO₃), during synthesis. acs.orgmdpi.com

Dispersion: Uniform dispersion of silver nanoparticles on the support material is crucial for maximizing catalytic efficiency. researchgate.net Agglomeration of nanoparticles reduces the available surface area and, therefore, the number of active catalytic sites, leading to decreased performance. nih.govrsc.org The polymer matrix in hybrid systems plays a vital role in preventing this aggregation and ensuring a high dispersion of the nanoparticles. rsc.org Techniques like transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to visualize the dispersion and morphology of the nanoparticles on the support. mdpi.comfrontiersin.org Dynamic light scattering (DLS) is also employed to determine the size distribution of the nanoparticles in solution. mdpi.comnih.gov

The following table summarizes the key findings on the influence of silver nanoparticle characteristics on catalytic activity in various this compound-based systems.

| Catalyst System | Nanoparticle Size | Dispersion | Key Findings on Catalytic Efficiency |

| Ag NPs@PGMA–PAM | 9.7 nm (average) | Well-dispersed | Excellent catalytic activity in 4-nitrophenol reduction, with an activity parameter 6–1725 times higher than reported literature values. researchgate.netacs.org |

| PEGMA-AgNPs | ~14.3 nm (average) | Uniform dispersion in a mesh-like structure | Effective catalyst for the reduction of 4-nitrophenol to 4-aminophenol. frontiersin.org |

| Ag-p(sty)@p(NIPMAM-DMAEMA) | 10-15 nm | Spherical, embedded in microgels | Catalytic activity in 4-nitrophenol reduction increased with increasing catalyst dose. nih.govrsc.org |

| CO₂-switchable PDEAEMA-AgNPs | 8.51 nm to 14.16 nm (average) | Good dispersion | Catalytic activity for 4-nitrophenol reduction can be tuned by CO₂ flow rate. rsc.org |

Biomedical Research Applications of Silver Methacrylate Excluding Clinical Trials, Dosage, Safety, and Adverse Effects

Antimicrobial Research Focus

The primary biomedical research application of silver methacrylate (B99206) and related composites is in the field of antimicrobial materials. mdpi.comresearchgate.netresearchgate.netnih.govredalyc.orgresearchgate.netcapes.gov.brscispace.commdpi.comnih.govsemanticscholar.org The inherent antimicrobial activity of silver is leveraged by integrating it into methacrylate polymer matrices, which are commonly used in dentistry and other medical fields. mdpi.comnih.gov

Fundamental Mechanisms of Antimicrobial Action

The antimicrobial efficacy of silver-methacrylate composites is attributed to two primary mechanisms: the release of silver ions (Ag+) and direct interaction of silver nanoparticles with microbial cells. mdpi.comresearchgate.netnih.gov

Silver Ion Release: The sustained release of silver ions is a key factor in the antimicrobial action. nih.govmdpi.comrsdjournal.org These ions can penetrate bacterial cell walls and membranes, leading to significant cellular disruption. nih.govmdpi.com Once inside the cell, Ag+ ions interfere with critical cellular functions. They bind to thiol groups in essential enzymes and proteins, leading to their inactivation and disrupting metabolic pathways. nih.govmdpi.com Silver ions can also interact with DNA, inhibiting its replication and leading to cell death. nih.govrsdjournal.org The release of these ions can be influenced by environmental factors; for instance, release is often faster in acidic conditions. nih.gov